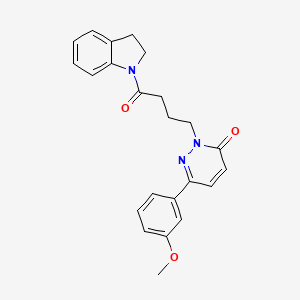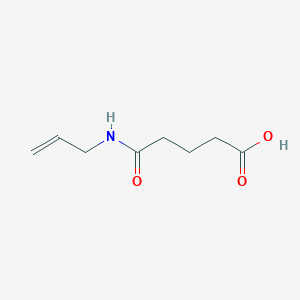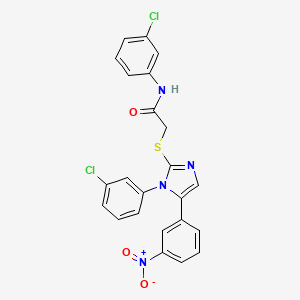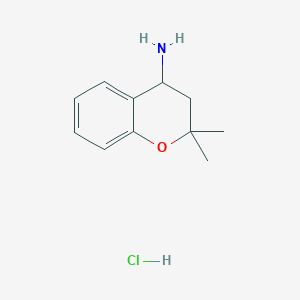
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized through a multi-step process, this compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Pharmacological Potential
Research indicates that compounds structurally similar to 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one have shown a range of pharmacological activities. For instance, derivatives of indole and pyridazinone have been synthesized and evaluated for anti-inflammatory and analgesic properties, as well as for their potential as cardioprotective agents. These studies highlight the versatility of this chemical scaffold in drug design, particularly in the development of medications with minimal side effects on normal hemostasis (Sharma & Bansal, 2016).
Antimicrobial Activity
Compounds with the pyridazinone core have also been investigated for their antimicrobial efficacy. A study demonstrated the synthesis of novel heterocycles that exhibited significant antibacterial activity against a spectrum of bacterial strains, including Staphylococcus aureus and E. coli. This suggests the potential of such compounds in addressing resistance issues in current antimicrobial therapy (Mohamed, 2004).
Neuroprotective and Antioxidant Effects
Indoline derivatives, closely related to the compound , have been explored for their neuroprotective and antioxidant properties. These compounds showed significant scavenging activity against different radicals and protected against cytotoxicity in neuronal cells, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's (Yanovsky et al., 2012).
Antitumor Activity
Additionally, the structural motif of indolyl-substituted pyridazinones has been leveraged in the synthesis of compounds with potential antitumor activity. The unique structural features of these compounds allow for interactions with various biological targets, underscoring their potential in cancer therapy (Nguyen et al., 1990).
Cardioactive Agents
The pyridazinone ring, as part of certain cardioactive agents, showcases the importance of this structural unit in the development of therapeutic agents targeting cardiovascular diseases. These agents include those tested in clinical trials, reflecting the critical role of the pyridazinone scaffold in medicinal chemistry (Imran & Abida, 2016).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit certain enzymes, thereby exerting their biological effects . The specific interactions between this compound and its targets would depend on the nature of the targets and the structural features of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-29-19-8-4-7-18(16-19)20-11-12-23(28)26(24-20)14-5-10-22(27)25-15-13-17-6-2-3-9-21(17)25/h2-4,6-9,11-12,16H,5,10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFANMFNFRJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)
![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)

![Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)](/img/structure/B2872774.png)

![N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2872776.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)
